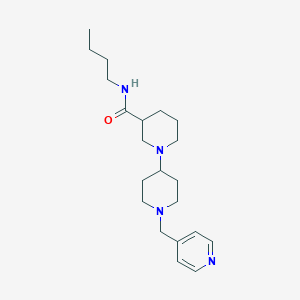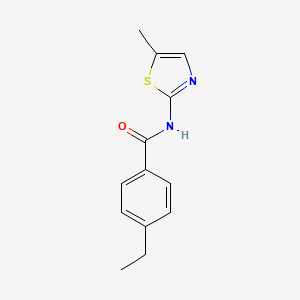![molecular formula C18H19FN2O2 B6117437 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6117437.png)
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide, also known as DAA-1106, is a novel and potent ligand for the peripheral benzodiazepine receptor (PBR). This compound has attracted significant attention from the scientific community due to its potential applications in various research fields, including neuroscience, cancer biology, and immunology. In
Mecanismo De Acción
The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide involves the binding to the PBR, which is a transmembrane protein located in the outer mitochondrial membrane. The activation of PBR by N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide leads to the modulation of various cellular processes, including the regulation of mitochondrial function, the modulation of immune response, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been shown to induce various biochemical and physiological effects in different cell types. In microglia and astrocytes, this compound has been reported to modulate the immune response by regulating the production of cytokines and chemokines. In cancer cells, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been shown to induce apoptosis by regulating the mitochondrial function and activating the caspase cascade. In addition, this compound has been shown to modulate the activity of various enzymes, including the cytochrome P450 enzymes and the monoamine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has several advantages for lab experiments. This compound is highly potent and selective for the PBR, which allows for the specific modulation of cellular processes. In addition, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been shown to be stable and easy to handle, which facilitates its use in various experimental settings. However, this compound also has some limitations, including its potential toxicity and the need for further studies to elucidate its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for the research on N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide. One potential direction is to explore the therapeutic potential of this compound in various diseases, including neurodegenerative disorders, cancer, and autoimmune diseases. Another direction is to investigate the role of the PBR in various cellular processes and the potential use of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide as a tool to study the PBR function. Finally, further studies are needed to elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to develop more potent and selective ligands for the PBR.
Métodos De Síntesis
The synthesis method of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide involves a series of chemical reactions, including the condensation of 4-fluorobenzoic acid with 3-(dimethylamino) propyl chloride, followed by the reaction with 4-aminophenylacetone. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been widely used in various scientific research fields. In neuroscience, this compound has been shown to bind to the PBR, which is highly expressed in microglia and astrocytes, and modulate the immune response in the central nervous system. In cancer biology, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been reported to induce apoptosis in cancer cells by activating the PBR and regulating the mitochondrial function. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Propiedades
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-21(2)17(22)12-5-13-3-10-16(11-4-13)20-18(23)14-6-8-15(19)9-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDOEFDXNFECFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6117356.png)

![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)
![N'-{[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene}-1-phenylmethanesulfonohydrazide](/img/structure/B6117386.png)
![4-(3-methoxy-2-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117395.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B6117401.png)

![N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117404.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6117415.png)
![N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6117420.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6117422.png)
methanone](/img/structure/B6117439.png)
![N-ethyl-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6117444.png)
![2-{[6-chloro-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)imidazo[1,2-a]pyridin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6117446.png)